1-(2,6-Dimethylphenoxy)acetone

Catalog No.
S794507
CAS No.
53012-41-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dimethylphenoxy)acetone

CAS Number

53012-41-2

Product Name

1-(2,6-Dimethylphenoxy)acetone

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-one

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6H,7H2,1-3H3

InChI Key

XDJULAUHYAJQBU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)C

Synonyms

1-(2,6-Dimethylphenoxy)-2-propanone

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)C

Intermediate in Mexiletine Synthesis:

-(2,6-Dimethylphenoxy)acetone serves as a key intermediate in the synthesis of Mexiletine, a Class Ib antiarrhythmic drug used to treat and prevent abnormal heart rhythms [1]. The compound undergoes further reactions to form the final Mexiletine structure [1].

Source

[1] CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon [Patent]. Google Patents. (1986, November 13).

Potential Biological Activity Exploration:

Source

[2] 1-(2,6-DIMETHYLPHENOXY)ACETONE synthesis [Webpage]. Chemical Book. Retrieved from

1-(2,6-Dimethylphenoxy)acetone is an organic compound with the molecular formula C₁₁H₁₄O₂ and a CAS number of 53012-41-2. This compound features a phenoxy group derived from 2,6-dimethylphenol, which is attached to an acetone moiety. It appears as a colorless to light yellow liquid and is characterized by its distinct aromatic properties due to the presence of the dimethylphenyl group. The compound is utilized in various chemical applications and serves as a precursor in synthetic organic chemistry.

1-(2,6-Dimethylphenoxy)acetone does not have a known mechanism of action as it's not directly used as a drug. However, its role lies in being a precursor to Mexiletine, which acts by blocking sodium channels in the heart, thereby regulating heart rhythm [].

Typical for ketones and phenolic compounds:

  • Nucleophilic Substitution: The phenolic oxygen can participate in nucleophilic substitution reactions, particularly when reacting with alkyl halides.
  • Reduction Reactions: As a ketone, it can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.
  • Chlorination: The compound can undergo chlorination, particularly at the aromatic ring, leading to various chlorinated derivatives .

Several synthesis methods for 1-(2,6-Dimethylphenoxy)acetone have been documented:

  • From Benzene Derivatives: Starting from benzene, various synthetic routes involve the introduction of the dimethylphenol group followed by acetylation.
  • Chloroacetone Reaction: Reacting sodium salt of 2,6-dimethylphenol with chloroacetone yields 1-(2,6-Dimethylphenoxy)-2-propanone .
  • Direct Acetylation: Acetylating 2,6-dimethylphenol directly can also lead to the formation of this compound .

These methods highlight the versatility in synthesizing this compound from readily available starting materials.

1-(2,6-Dimethylphenoxy)acetone finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in drug development due to its structural properties.
  • Fragrance Industry: Its aromatic characteristics may lend it utility in fragrance formulations.

Several compounds share structural similarities with 1-(2,6-Dimethylphenoxy)acetone. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2,6-DimethylphenolC₈H₁₀OParent compound; serves as a precursor
ChloroacetoneC₃H₅ClOHalogenated derivative; used in synthesis
1-(4-Methylphenoxy)propan-2-oneC₁₁H₁₄O₂Similar ketonic structure; different substituents
4-(2-Hydroxypropyl)phenolC₁₁H₁₄O₂Contains hydroxyl group; potential for different reactivity

The uniqueness of 1-(2,6-Dimethylphenoxy)acetone lies in its specific combination of a dimethyl-substituted phenolic group and an acetone moiety, which may confer distinct chemical reactivity and biological properties compared to these other compounds.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53012-41-2

Dates

Last modified: 08-15-2023

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